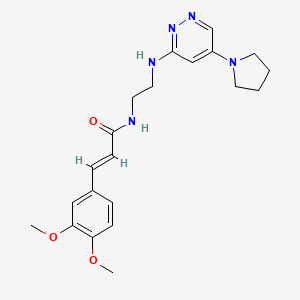
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
(E)-3-(3,4-dimethoxyphenyl)-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)acrylamide is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas. Its unique structure, which includes a pyridazinyl moiety and a dimethoxyphenyl group, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C21H27N5O3
- Molecular Weight : 397.479 g/mol
- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of the dimethoxyphenyl group have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the MEK/ERK pathway, leading to cell cycle arrest and apoptosis in tumor cells .
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets involved in tumor progression. For example:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cancer cell proliferation .
Antioxidant Properties
In addition to its antitumor effects, this compound may also exhibit antioxidant properties. This is significant as oxidative stress plays a role in cancer development and progression. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative damage in cellular models.
Study 1: In Vitro Analysis of Antitumor Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Acute Biphenotypic) | 0.3 | MEK/ERK pathway inhibition |
| MOLM13 (Acute Monocytic) | 1.2 | Induction of apoptosis |
| A375 (Melanoma) | 0.5 | Cell cycle arrest at G0/G1 phase |
These findings suggest that the compound effectively inhibits cell growth through multiple mechanisms, highlighting its potential as an anticancer agent .
Study 2: Antioxidant Activity Assessment
Another study focused on the antioxidant capacity of similar compounds. It was found that:
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| (E)-3-(3,4-dimethoxyphenyl)... | 85 | 15 |
| Control (Ascorbic Acid) | 95 | 10 |
This data indicates that while the compound exhibits significant antioxidant activity, it is slightly less effective than ascorbic acid but still holds promise for therapeutic applications in oxidative stress-related conditions.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-18-7-5-16(13-19(18)29-2)6-8-21(27)23-10-9-22-20-14-17(15-24-25-20)26-11-3-4-12-26/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,25)(H,23,27)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBSISIHVKXTQF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














